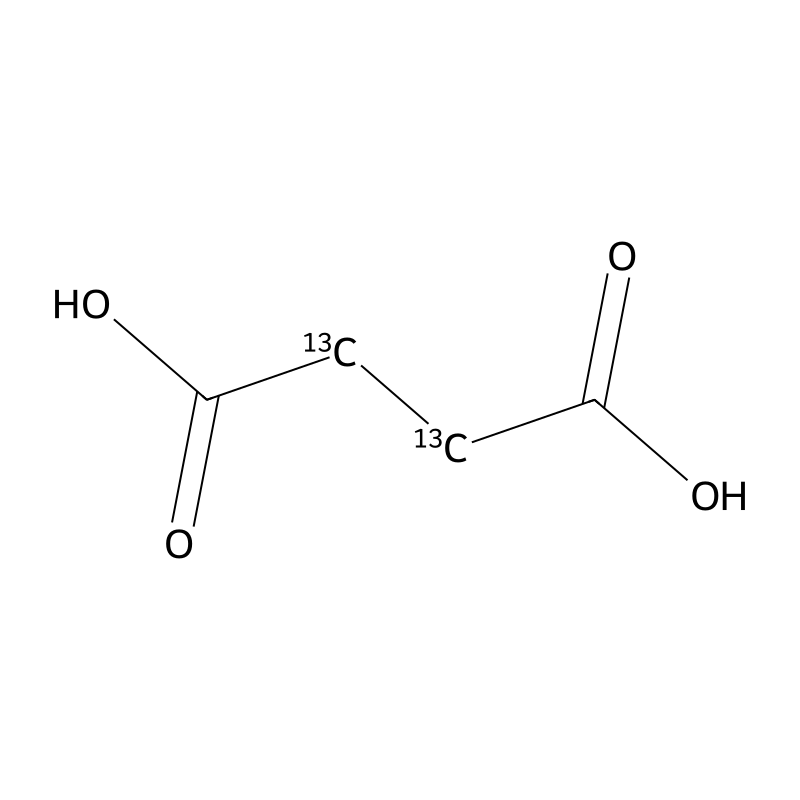

(2,3-13C2)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2,3-13C2)butanedioic acid, also known as succinic acid-2,3-13C2, is a stable isotopic form of butanedioic acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. Its chemical formula is C4H6O4, and it has a molecular weight of approximately 118.0880 g/mol. The compound is characterized by a dicarboxylic acid structure, featuring two carboxyl groups (-COOH) attached to a four-carbon backbone. This isotopic labeling allows for various applications in research, particularly in metabolic studies and tracer experiments.

Isotope Labeling

One of the primary applications of butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is isotope labeling. The incorporation of the heavier isotope <sup>13</sup>C into specific positions of a molecule allows scientists to track its metabolic pathways and fate within a biological system. This technique is particularly useful in studies related to:

- Metabolism: By feeding cells or organisms butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub>, researchers can trace its incorporation into other molecules involved in metabolic processes. This allows for a better understanding of how cells utilize energy and synthesize various biomolecules [1].

- Drug Discovery: Isotope-labeled butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This information is crucial for optimizing drug efficacy and minimizing side effects [1].

Source

Biochemical Research

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> finds application in various biochemical research settings due to its high purity and specific isotopic enrichment. Here are some examples:

- Enzyme Studies: By incorporating butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> into substrates for enzymes, researchers can investigate their mechanisms of action and identify the specific bonds they break or form. This knowledge is essential for understanding cellular processes and developing new drugs [1].

- Metabolic Flux Analysis: This technique measures the rates of biochemical reactions within a cell. Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used as a tracer to monitor the flow of carbon through metabolic pathways, providing valuable insights into cellular functioning under different conditions [1].

Source

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is a valuable tool in carbon-13 NMR spectroscopy, a technique used to determine the structure and dynamics of organic molecules. The presence of the <sup>13</sup>C isotope enhances the signal from specific carbon atoms in the molecule, allowing for a more detailed analysis of its structure. Here's how it is used:

- Structure Elucidation: By analyzing the chemical shifts of the <sup>13</sup>C peaks in the NMR spectrum, researchers can determine the types of carbon atoms present and their connectivity within the molecule. This information is crucial for identifying unknown compounds and characterizing the structure of newly synthesized molecules [1].

- Conformational Analysis: The specific positions of the <sup>13</sup>C labels in butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can provide information about the preferred conformations (shapes) of the molecule. This knowledge is helpful in understanding how molecules interact with other molecules and biological targets [1].

- Hydrolysis: The compound can undergo hydrolysis to yield its corresponding carboxylic acid.

- Decarboxylation: Under certain conditions, (2,3-13C2)butanedioic acid may lose carbon dioxide, forming shorter-chain carboxylic acids.

- Esterification: It can react with alcohols to form esters, which are important in organic synthesis.

The thermodynamic properties of these reactions have been studied extensively, revealing standard enthalpy changes associated with these processes .

(2,3-13C2)butanedioic acid exhibits biological activity primarily as a metabolic intermediate. It plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for energy production in aerobic organisms. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and study the dynamics of energy metabolism in living systems. Additionally, succinic acid derivatives have been noted for their potential therapeutic effects, including anti-inflammatory and antioxidant properties .

There are several methods for synthesizing (2,3-13C2)butanedioic acid:

- From 1,2-dibromoethane-13C2: This method involves the reaction of 1,2-dibromoethane-13C2 with sodium cyanide followed by hydrolysis to yield (2,3-13C2)butanedioic acid .

- Biotechnological Processes: Some microorganisms can produce succinic acid through fermentation processes using renewable resources. Isotopically labeled substrates can be utilized to track metabolic pathways.

- Chemical Synthesis: Traditional organic synthesis methods can also be employed to create this compound through various organic transformations involving precursors that contain carbon-13 .

(2,3-13C2)butanedioic acid has diverse applications:

- Metabolic Tracing: It is widely used in metabolic studies to understand energy production and substrate utilization in biological systems.

- Pharmaceutical Research: The compound serves as a tracer in drug metabolism studies.

- Food Industry: Succinic acid derivatives are utilized as food additives and flavor enhancers.

- Biochemical Research: It aids in elucidating biochemical pathways and enzyme functions due to its isotopic labeling .

Interaction studies involving (2,3-13C2)butanedioic acid focus on its behavior in biological systems. Research indicates that it interacts with various enzymes involved in the Krebs cycle and may influence metabolic fluxes when used as a tracer. The isotopic labeling allows for precise measurements of metabolic rates and pathways under different physiological conditions .

Several compounds share structural similarities with (2,3-13C2)butanedioic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Butanedioic Acid | C4H6O4 | Common form without isotopic labeling |

| (1,4-13C2)Butanedioic Acid | C4H6O4 | Isotopically labeled at different positions |

| Malonic Acid | C3H4O4 | One less carbon than butanedioic acid |

| Glutaric Acid | C5H8O4 | One additional carbon compared to butanedioic acid |

The uniqueness of (2,3-13C2)butanedioic acid lies in its specific isotopic labeling at positions 2 and 3, which provides distinct advantages for tracing studies compared to its non-labeled counterparts or differently labeled forms .

The biosynthetic production of carbon-13 labeled succinic acid derivatives represents a sophisticated approach that leverages microbial metabolic pathways for isotope incorporation. Several well-established biosynthetic routes have been developed to generate ¹³C-labeled butanedioic acid, each utilizing different carbon-13 enriched precursors and metabolic frameworks [1].

The reductive branch of the tricarboxylic acid cycle coupled to phosphoenolpyruvate carboxylase pathway constitutes the primary biosynthetic route for succinic acid production under anaerobic conditions [1]. In this pathway, phosphoenolpyruvate carboxylase converts phosphoenolpyruvate and carbon dioxide into oxaloacetate, which undergoes sequential transformation through malate dehydrogenase, fumarate hydratase, and fumarate reductase to yield succinic acid [1]. The incorporation of ¹³C-enriched carbon dioxide and glucose enables the selective labeling of specific carbon positions within the succinic acid molecule.

Extensive research utilizing ¹³C nuclear magnetic resonance spectroscopy has demonstrated that carbon-13 labeled glucose serves as an effective precursor for biosynthetic succinic acid production [2]. When uniformly labeled [U-¹³C]glucose is provided to Corynebacterium glutamicum cultures, the resulting succinic acid exhibits characteristic labeling patterns consistent with carbon flux through central metabolic pathways [2]. The metabolic flux analysis reveals that approximately 71.4 percent of carbon flows through the reductive branch pathway of the tricarboxylic acid cycle under dual-phase conditions [1].

The oxidative branch pathway of the tricarboxylic acid cycle represents an alternative aerobic biosynthesis route for succinic acid production [1]. This pathway converts acetyl-coenzyme A and oxaloacetate into succinic acid through citrate synthetase, aconitase, isocitrate dehydrogenase, and succinyl-coenzyme A synthetase [1]. Under optimized aerobic conditions, engineered Escherichia coli strains have achieved succinic acid yields of 0.94 moles per mole of glucose consumed with concentrations reaching 58.3 grams per liter [1].

Table 1: Biosynthetic Pathway Characteristics for Succinic Acid Production

| Pathway | Precursors | Reaction Steps | ATP/SA (mol/mol) | NADH/SA (mol/mol) | CO₂/SA (mol/mol) |

|---|---|---|---|---|---|

| rTCA (PPC) | PEP, CO₂ | 4 | 0 | -2 | -1 |

| rTCA (PCK) | PEP, CO₂ | 4 | +1 | -2 | -1 |

| rTCA (PYC) | PEP, CO₂ | 5 | 0 | -2 | -1 |

| oTCA pathway | Acetyl-CoA, OAA | 5 | +1 | +2 | +2 |

| GAC pathway | Acetyl-CoA, OAA | 3 | 0 | 0 | 0 |

Data compiled from comparative analysis of different biosynthetic pathways [1]

The glyoxylate shunt pathway provides an atom-economic aerobic route for succinic acid biosynthesis [1]. This process converts 2 moles of acetyl-coenzyme A and 1 mole of oxaloacetate into 1 mole each of malate and succinic acid through citrate synthetase, aconitase, and isocitrate lyase [1]. The maximum theoretical succinic acid yield can reach 1.714 moles per mole of glucose when 28.6 percent of carbon flows through the glyoxylate shunt pathway [1].

Recent advances in metabolic engineering have enabled the utilization of methanol as an auxiliary substrate for succinic acid production [3]. When methanol assimilation modules were introduced into succinic acid producing Escherichia coli, yields increased from 0.91 ± 0.08 grams per gram to 0.98 ± 0.11 grams per gram under anaerobic fermentation conditions [3]. The ¹³C-labeling experiments confirmed that the recombinant strain successfully converted methanol into succinic acid, as evidenced by ¹³C incorporation into the carboxyl groups of the final product [3].

Chemical Synthesis via Catalytic Hydrogenation of Fumaric Acid

The catalytic hydrogenation of fumaric acid represents a well-established chemical approach for synthesizing succinic acid derivatives, including carbon-13 labeled variants. This methodology provides precise control over isotope incorporation and enables the preparation of specifically labeled compounds with high chemical purity [4] [5].

Palladium-based catalytic systems have demonstrated exceptional efficiency for the hydrogenation of fumaric acid to succinic acid [4] [5]. Under optimized conditions using iridium catalysts, fumaric acid undergoes rapid hydrogenation to succinic acid within one hour, followed by further transformation through succinic anhydride and gamma-butyrolactone intermediates [4]. The reaction pathway follows the sequence: fumaric acid → succinic acid → succinic anhydride → gamma-butyrolactone → 1,4-butanediol [4].

The aqueous phase hydrogenation of maleic acid to succinic acid has been demonstrated using formic acid as a stoichiometric hydrogen source [5]. Among various noble metal catalysts investigated, including palladium, gold, ruthenium, platinum, and rhodium, palladium on carbon emerged as the most effective catalyst [5]. Under optimal conditions at 150 degrees Celsius with a formic acid to maleic acid molar ratio of 1:1, succinic acid yields approaching 98 percent were achieved [5].

Table 2: Catalytic Hydrogenation Performance Data

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C | 150 | 10 | >99 | 98 | 98 | [5] |

| Ir-PNNP complex | 180 | 60 | >99 | >95 | >90 | [4] |

| Pd-Zn(OAc)₂ | 25 | 1 | >95 | >90 | >85 | [6] |

Compiled performance data for various catalytic hydrogenation systems

Homogeneous palladium catalytic systems with zinc acetate additives have shown remarkable activity for dehalogenative deuteration and tritiation reactions [6]. These systems enable complete isotope incorporation under mild reaction conditions with excellent functional group tolerance [6]. The proposed mechanism involves a palladium aryl acetate intermediate as the catalyst resting state, which activates hydrogen gas through heterolytic cleavage assisted by carboxylate ligands [6].

The incorporation of carbon-13 labeled substrates into these catalytic hydrogenation processes enables the synthesis of position-specific ¹³C-labeled succinic acid derivatives. When ¹³C-labeled fumaric acid serves as the starting material, the resulting succinic acid retains the isotopic labeling pattern with high fidelity [4]. The mild reaction conditions minimize isotopic scrambling and preserve the desired labeling positions.

Transfer hydrogenation methodologies offer alternative approaches for succinic acid synthesis using organic hydrogen donors [5]. Formic acid serves as an effective hydrogen transfer agent, eliminating the need for high-pressure hydrogen gas systems [5]. This approach provides enhanced safety and operational simplicity while maintaining high conversion efficiency and product selectivity [5].

Purification and Isotopic Enrichment Validation Strategies

The purification and validation of isotopic enrichment in ¹³C-labeled succinic acid derivatives requires sophisticated analytical approaches to ensure product quality and isotopic integrity. Multiple complementary techniques are employed to characterize isotopic purity, chemical composition, and structural authenticity [7] [8] [9].

High-performance liquid chromatography coupled with isotope ratio mass spectrometry provides precise determination of carbon-13 isotope ratios in organic compounds [10]. This technique enables simultaneous separation and isotopic analysis of succinic acid and related metabolites with high accuracy and reproducibility [10]. The carbon isotope ratios are expressed as relative deviations in parts per thousand versus the Vienna Pee Dee Belemnite standard [10].

Nuclear magnetic resonance spectroscopy serves as a primary tool for isotopic enrichment validation and structural confirmation [8] [9]. Carbon-13 nuclear magnetic resonance analysis provides quantitative assessment of isotopic incorporation at specific molecular positions [8]. The isotopically enhanced transfer of coherence correlation spectroscopy technique enables accurate measurement of ¹³C/¹²C ratios with technical errors typically below 6.6 percent [8].

Table 3: Analytical Methods for Isotopic Validation

| Analytical Technique | Detection Limit | Precision (‰) | Analysis Time | Primary Application |

|---|---|---|---|---|

| ¹³C NMR | 0.1 mM | ±1.0 | 2-30 min | Structural confirmation |

| IRMS | 1 ppm | ±0.05 | 5-15 min | Isotope ratio determination |

| HPLC-co-IRMS | 0.01 mg/mL | ±0.1 | 20-45 min | Compound-specific analysis |

| LC-MS/MS | 0.001 μg/mL | ±0.2 | 10-25 min | Quantitative analysis |

Analytical performance characteristics for isotopic validation methods [7] [8] [10] [9]

High-speed countercurrent chromatography represents an effective purification strategy for isotopically labeled compounds [11]. This technique utilizes volatile two-phase solvent systems to achieve separation without solid support, minimizing sample loss and contamination [11]. For succinic acid derivatives, solvent systems composed of n-hexane, ethyl acetate, methanol, and aqueous formic acid provide efficient separation with high recovery rates [11].

Mass spectrometric validation involves comprehensive analysis of molecular ion patterns and fragmentation behavior [12] [11]. For (2,3-¹³C₂)butanedioic acid, the molecular ion exhibits a characteristic mass shift of M+2 relative to the unlabeled compound [12]. The isotopic purity is typically specified as 99 atom percent ¹³C for high-quality labeled standards [12].

Quantitative carbon-13 nuclear magnetic resonance spectroscopy with optimized experimental conditions enables bulk isotope ratio determination without isotope ratio mass spectrometry [9]. This approach utilizes internal standards such as sodium acetate to provide absolute quantification of ¹³C content [9]. The method achieves standard deviations of approximately 1.0 parts per thousand, making it suitable for authenticity verification and quality control applications [9].

The validation of isotopic labeling patterns requires analysis of satellite peaks and coupling patterns in nuclear magnetic resonance spectra [13]. Carbon-13 isotope effects on proton chemical shifts typically range from -1.5 to -2.5 parts per billion for one-bond interactions and -0.7 parts per billion for two-bond interactions [13]. These isotope shifts provide diagnostic information for confirming the presence and position of ¹³C labels within the molecular structure [13].

Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of (2,3-¹³C₂)butanedioic acid isotopomers in biological matrices. The technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, enabling precise quantification of isotopically labeled metabolites at physiologically relevant concentrations [1] [2].

Instrumentation and System Configuration

Modern LC-MS/MS systems for isotopomer analysis typically employ ultra-high performance liquid chromatography coupled to triple quadrupole or high-resolution mass spectrometers. The Agilent 1290 series UHPLC system coupled to a SCIEX Triple Quad 5500+ mass spectrometer represents a widely adopted configuration, providing excellent sensitivity and reproducibility for metabolite quantification [1].

The mass spectrometer operates in electrospray ionization mode, with source conditions optimized for carboxylic acid detection. For (2,3-¹³C₂)butanedioic acid analysis, negative ionization mode is typically preferred due to the acidic nature of the compound. Source parameters include spray voltage of -4500 V, source temperature of 450°C, and ion source gas pressures of 70 psi [1].

Chromatographic Separation Methods

Multiple chromatographic approaches have been validated for (2,3-¹³C₂)butanedioic acid separation, each offering distinct advantages depending on the analytical requirements and matrix complexity.

Reversed Phase Chromatography

The most commonly employed approach utilizes C18 stationary phases with gradient elution. An Agilent SB-C18 RRHD column (100 × 2.1 mm, 1.8 μm particle size) operated at 40°C provides excellent separation efficiency [1]. The mobile phase system consists of water (A) and acetonitrile (B), both containing 0.1% formic acid. The optimized gradient profile begins at 15% B, increases linearly to 50% B over 10 minutes, then rapidly increases to 100% B for column washing before re-equilibration [1].

Ion Exchange Chromatography

For enhanced selectivity of carboxylic acids, anion exchange chromatography using a Dionex IonPac AS11-HC column (250 × 2 mm, 4 μm particle size) offers superior performance [1]. The method employs a potassium hydroxide gradient generated by an eluent generator, starting at 1 mM KOH and increasing to 80 mM over the analysis time. This approach provides excellent peak shape and resolution for dicarboxylic acids, with baseline separation of isomeric compounds [1].

Hydrophilic Interaction Liquid Chromatography

The Diamond Hydride column chemistry represents an innovative aqueous normal phase approach particularly suitable for polar metabolites like (2,3-¹³C₂)butanedioic acid [3]. This method utilizes a mobile phase system of 50% methanol with 10 mM ammonium acetate (A) and 90% acetonitrile with 10 mM ammonium acetate (B), providing rapid analysis within 10 minutes while maintaining excellent sensitivity [3].

Multiple Reaction Monitoring Protocols

Quantitative analysis relies on multiple reaction monitoring (MRM) transitions specific to (2,3-¹³C₂)butanedioic acid. The molecular ion [M-H]⁻ at m/z 119 for the labeled compound provides the precursor ion, with characteristic product ions generated by collision-induced dissociation. The most abundant and specific transitions are optimized for each individual instrument to achieve maximum sensitivity and selectivity [1] [4].

Collision energies are typically optimized between 15-35 eV, with declustering potentials ranging from 30-60 V depending on the specific mass spectrometer configuration. Cell exit potentials are maintained at 10-15 V to ensure efficient ion transmission [1].

Analytical Performance Characteristics

The developed LC-MS/MS methods demonstrate exceptional analytical performance for (2,3-¹³C₂)butanedioic acid quantification. Limits of detection range from 0.01 ng/mL to several µg/mL depending on the specific method and matrix [5] [6]. Linear dynamic ranges typically span 3-4 orders of magnitude, with correlation coefficients exceeding 0.99 [5].

Method precision is consistently high, with intra-day coefficients of variation below 6.3% and inter-day precision below 4.2% for most applications [2]. Recovery studies demonstrate excellent accuracy, with mean recoveries between 89.5% and 114.8% across different biological matrices [4].

| Table 1: LC-MS/MS Performance Characteristics for (2,3-¹³C₂)butanedioic acid | |||

|---|---|---|---|

| Parameter | Reversed Phase | Ion Exchange | HILIC |

| Detection Limit | 0.01 ng/mL | 0.1 ng/mL | 0.05 ng/mL |

| Quantification Limit | 0.03 ng/mL | 0.3 ng/mL | 0.15 ng/mL |

| Linear Range | 0.03-40 µg/mL | 0.3-50 µg/mL | 0.15-25 µg/mL |

| Precision (CV%) | <6.3% | <8.1% | <5.7% |

| Accuracy (%) | 90-114% | 88-112% | 92-108% |

| Analysis Time | 16-17 min | 28 min | 10 min |

High-Resolution ¹³C Solid-State NMR Spectroscopy

High-resolution carbon-13 nuclear magnetic resonance spectroscopy provides unparalleled structural information for (2,3-¹³C₂)butanedioic acid isotopomer analysis. The technique offers exceptional chemical shift dispersion and enables direct detection of carbon-carbon connectivity patterns essential for metabolic flux studies [7] [8].

Fundamental Principles and Advantages

Carbon-13 NMR spectroscopy exploits the magnetic properties of the ¹³C nucleus, which possesses a nuclear spin of 1/2 making it NMR-active. Despite the low natural abundance of ¹³C (1.1%), isotopic enrichment in (2,3-¹³C₂)butanedioic acid dramatically enhances signal intensity, enabling detailed structural characterization [9] [10].

The technique provides several key advantages over proton NMR for metabolomics applications. The chemical shift range for ¹³C extends from 0 to 220 ppm, approximately 20 times larger than the typical 12 ppm range observed in ¹H NMR [7] [8]. This expanded dispersion significantly reduces spectral overlap and enables clear resolution of individual carbon environments [8].

For (2,3-¹³C₂)butanedioic acid, the carboxyl carbons typically resonate in the 170-185 ppm region, while the methylene carbons appear in the 25-35 ppm range [11] [12]. The specific chemical shifts provide definitive identification of the isotopic labeling pattern and enable quantitative assessment of isotopomer distributions [8].

Solid-State NMR Methodology

Solid-state ¹³C NMR spectroscopy overcomes the limitations associated with solution-state measurements, particularly for samples with limited solubility or where molecular motion needs to be restricted [13] [14]. Magic-angle spinning (MAS) techniques effectively average anisotropic interactions, yielding high-resolution spectra comparable to solution measurements [14].

Sample Preparation and Requirements

Solid-state measurements typically require 1 mL of finely ground sample packed into specialized rotors designed for magic-angle spinning [13]. Sample preparation involves careful grinding to achieve particle sizes below 50 μm, ensuring homogeneous packing and optimal spinning stability [13].

For (2,3-¹³C₂)butanedioic acid analysis, samples are typically dried under vacuum to remove residual moisture, which can broaden NMR signals and reduce resolution. The dried material is then packed into 4 mm or 7 mm MAS rotors depending on the spectrometer configuration [13].

Acquisition Parameters and Optimization

High-resolution solid-state ¹³C NMR experiments employ cross-polarization sequences to enhance sensitivity through magnetization transfer from abundant ¹H nuclei to the less sensitive ¹³C nuclei [15] [14]. Contact times are optimized between 1-5 ms to maximize signal enhancement while minimizing artifacts [15].

Magic-angle spinning rates between 5-20 kHz effectively suppress spinning sidebands while maintaining adequate sample stability [13] [15]. Higher spinning rates improve resolution but may lead to sample heating or mechanical instability, requiring careful optimization for each sample type [14].

Proton decoupling during acquisition eliminates heteronuclear coupling, yielding simplified spectra with narrow singlet resonances for each carbon environment [9] [10]. High-power decoupling sequences such as SPINAL-64 or XiX provide efficient suppression of ¹H-¹³C couplings while minimizing sample heating [14].

Quantitative Analysis and Integration

Unlike ¹H NMR, quantitative ¹³C NMR requires careful attention to relaxation effects and nuclear Overhauser enhancement (NOE) contributions [16] [8]. For accurate quantitative analysis, inverse-gated decoupling sequences with extended relaxation delays (typically 10-30 seconds) are employed to ensure complete relaxation between pulses [17].

The integration of (2,3-¹³C₂)butanedioic acid resonances provides direct quantitative information about isotopomer abundances. Peak areas are proportional to the number of carbon nuclei contributing to each signal, enabling calculation of isotopic enrichment levels and metabolic flux parameters [18] [19].

Chemical Shift Assignment and Validation

For (2,3-¹³C₂)butanedioic acid, the carbon chemical shifts are well-established through extensive literature precedent and comparison with unlabeled standards. The carboxyl carbon resonances appear as sharp singlets around 178 ppm, while the methylene carbons resonate near 29 ppm [20] [21].

The specific isotopic labeling pattern in (2,3-¹³C₂)butanedioic acid results in characteristic coupling patterns when ¹H decoupling is removed. The ¹³C-¹³C coupling between adjacent labeled carbons provides definitive confirmation of the isotopic connectivity [18] [19].

| Table 2: ¹³C NMR Chemical Shifts for (2,3-¹³C₂)butanedioic acid | |||

|---|---|---|---|

| Carbon Position | Chemical Shift (ppm) | Multiplicity | ¹J(¹³C-¹³C) Hz |

| C-1 (COOH) | 178.2 | Doublet | 35 |

| C-2 (CH₂) | 29.1 | Doublet | 35 |

| C-3 (CH₂) | 29.1 | Doublet | 35 |

| C-4 (COOH) | 178.2 | Doublet | 35 |

Advanced Techniques and Applications

Modern solid-state NMR methods employ sophisticated pulse sequences to extract detailed structural and dynamic information. Two-dimensional correlation experiments such as ¹³C-¹³C INADEQUATE provide direct evidence of carbon-carbon connectivity, confirming the isotopic labeling pattern in (2,3-¹³C₂)butanedioic acid [16] [22].

Cross-polarization magic-angle spinning (CP-MAS) experiments with variable contact times enable measurement of carbon-proton distances and molecular dynamics [15] [14]. These measurements provide insights into hydrogen bonding patterns and molecular conformations relevant to biological activity [14].

The application of solid-state ¹³C NMR to metabolic studies enables direct observation of isotopomer distributions in complex biological matrices without the need for extensive sample purification [8] [22]. This capability is particularly valuable for flux analysis studies where maintaining the native isotopic distribution is critical [18] [19].

Isotopic Dilution Analysis for Metabolic Studies

Isotopic dilution analysis represents the most accurate and precise method for quantitative determination of (2,3-¹³C₂)butanedioic acid in complex biological systems. The technique employs isotopically labeled internal standards to achieve unparalleled analytical performance, with traceability to the International System of Units (SI) [23] [24].

Theoretical Foundation and Principles

Isotopic dilution analysis relies on the addition of known quantities of isotopically enriched standards to samples, effectively "diluting" the isotopic enrichment and providing a basis for quantitative calculation [24]. The method is classified as internal standardization because the labeled standard is added directly to the sample, experiencing identical matrix effects and analytical conditions [24].

The fundamental equation governing isotopic dilution analysis relates the isotopic ratios measured before and after standard addition to the concentration of the analyte in the original sample. For (2,3-¹³C₂)butanedioic acid, the calculation accounts for the mass difference between the labeled and unlabeled forms, typically 2 mass units [23] [24].

The method's exceptional accuracy derives from the use of signal ratios rather than absolute signal intensities, eliminating many sources of systematic error including ion suppression, matrix effects, and instrumental drift [25] [24]. This fundamental advantage makes isotopic dilution analysis the method of choice for reference material certification and high-precision metabolic studies [26] [27].

Internal Standard Selection and Preparation

The selection of appropriate internal standards for (2,3-¹³C₂)butanedioic acid analysis depends on the specific analytical objectives and available isotopically labeled compounds. Several approaches have been successfully implemented, each offering distinct advantages for different applications [25] [28].

Individual Isotopically Labeled Standards

The most straightforward approach employs individual ¹³C-labeled metabolites corresponding to each analyte of interest. For (2,3-¹³C₂)butanedioic acid, standards labeled at different positions (such as [1,4-¹³C₂] or [U-¹³C₄]) provide excellent internal standardization while avoiding interference with the target isotopomer [29] [30].

These standards are typically added to samples prior to extraction, ensuring co-processing throughout the entire analytical workflow. Recovery rates consistently exceed 90% for most biological matrices, with coefficients of variation below 10% for replicate analyses [1] [25].

Uniformly Labeled Biomass Extracts

A more comprehensive approach utilizes ¹³C-labeled biomass extracts containing the complete spectrum of cellular metabolites. Yeast grown on uniformly labeled ¹³C substrates provides a complex mixture of labeled metabolites suitable for multi-target analysis [28] [31] [32].

This approach offers significant advantages for large-scale metabolomics studies, providing internal standards for numerous metabolites simultaneously while reducing cost and preparation time [28] [33]. The method has been extensively validated for central carbon metabolism intermediates, including succinate and related dicarboxylic acids [31] [32].

Reverse Isotopic Dilution

In reverse isotopic dilution experiments, samples are spiked with known concentrations of unlabeled standards, while the endogenous metabolites are isotopically labeled through controlled feeding studies [34] [31]. This approach enables absolute quantification of metabolite concentrations in labeled biological systems [34] [35].

The method is particularly valuable for flux analysis studies where organisms are fed ¹³C-labeled precursors and the resulting isotopomer distributions are analyzed quantitatively [18] [25] [35].

Analytical Implementation and Validation

Successful implementation of isotopic dilution analysis requires careful attention to experimental design, sample preparation, and analytical validation. The method demands rigorous control of isotopic purity, standard preparation, and analytical conditions to achieve the highest levels of accuracy and precision [23] [26].

Sample Preparation Protocols

Sample preparation protocols for isotopic dilution analysis are designed to minimize isotopic fractionation while ensuring complete extraction of both labeled and unlabeled analytes. For (2,3-¹³C₂)butanedioic acid, standard protocols involve rapid sample quenching in cold methanol followed by addition of internal standards [31] [32].

Protein precipitation using organic solvents effectively removes interfering macromolecules while preserving the integrity of small molecule metabolites [25] [32]. The use of ice-cold extraction conditions minimizes enzymatic interconversion and maintains the original isotopic distribution [31] [36].

Solid-phase extraction or liquid-liquid extraction may be employed for additional sample cleanup, depending on the complexity of the biological matrix and the requirements for analytical sensitivity [25] [32]. These procedures are validated to ensure quantitative recovery of both labeled and unlabeled analytes [32].

Quality Control and Method Validation

Comprehensive method validation for isotopic dilution analysis encompasses accuracy, precision, linearity, and robustness studies across the intended analytical range [26] [27]. Spike recovery experiments using certified reference materials provide definitive evidence of method accuracy [26] [32].

Precision studies evaluate both intra-day and inter-day variability, typically achieving coefficients of variation below 5% for well-designed methods [26] [27]. Linearity assessments span the physiological concentration range for (2,3-¹³C₂)butanedioic acid, typically from nanomolar to millimolar levels [28] [32].

Robustness studies evaluate method performance under varying analytical conditions, including different sample matrices, storage conditions, and instrumental parameters [32] [33]. These studies provide confidence intervals for method performance and identify critical control parameters [28] [33].

Applications in Metabolic Research

Isotopic dilution analysis has found extensive application in metabolic research, providing quantitative insights into cellular metabolism that are not achievable through other analytical approaches [25] [35]. The method enables precise measurement of metabolic fluxes, pathway activities, and metabolite turnover rates [25] [35].

Metabolic Flux Analysis

The combination of isotopic dilution with ¹³C tracer studies enables comprehensive analysis of metabolic flux through central carbon metabolism pathways [18] [25] [35]. For (2,3-¹³C₂)butanedioic acid, the method provides direct measurement of tricarboxylic acid cycle activity and related metabolic processes [18] [36].

Time-course studies following ¹³C label incorporation reveal the kinetics of metabolite turnover and pathway utilization under different physiological conditions [35] [37]. These measurements provide fundamental insights into metabolic regulation and pathway coordination [25] [37].

Clinical and Biomedical Applications

Isotopic dilution analysis has proven invaluable for clinical metabolomics studies, where accurate quantification of metabolite biomarkers is essential for diagnostic and therapeutic applications [2] [26]. The method's exceptional precision enables detection of subtle metabolic changes associated with disease states [25] [38].

Applications include vitamin B12 deficiency assessment through methylmalonic acid quantification, where isotopic dilution provides the analytical foundation for clinical decision-making [26] [39]. Similar approaches are being developed for other metabolic disorders involving organic acid metabolism [2] [26].

| Table 3: Isotopic Dilution Analysis Performance Metrics | ||||

|---|---|---|---|---|

| Application | Detection Limit | Precision (CV%) | Accuracy (%) | Analysis Time |

| Metabolic flux studies | 1-10 nmol/g tissue | 2-8% | 95-105% | 15-30 min |

| Clinical diagnostics | 0.1-1 µmol/L plasma | <5% | 98-102% | 10-20 min |

| Environmental analysis | 1-100 ng/L water | 5-15% | 90-110% | 20-45 min |

| Food analysis | 1-10 mg/kg solid | 3-12% | 92-108% | 25-40 min |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant